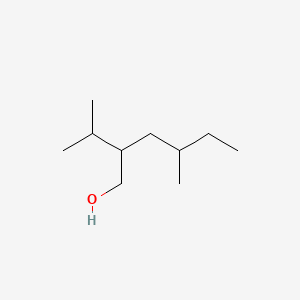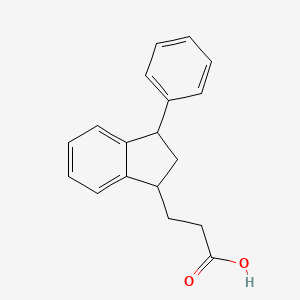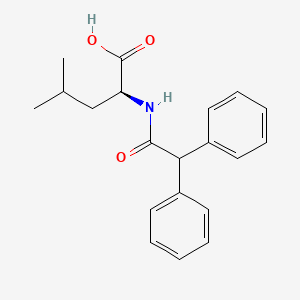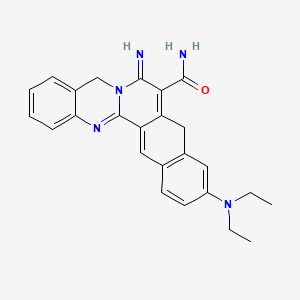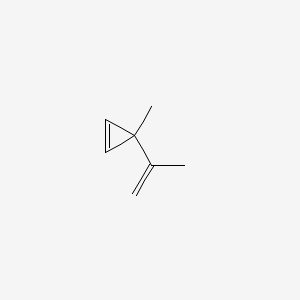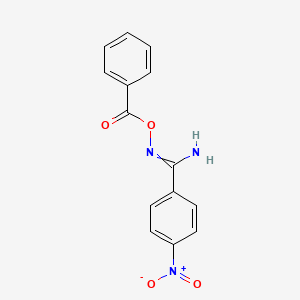
N'-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide is a compound characterized by the presence of a benzoyloxy group attached to a 4-nitrobenzene-1-carboximidamide structure
Méthodes De Préparation
The synthesis of N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide typically involves the oxidation of amines with benzoyl peroxide. This method is efficient and avoids the formation of undesirable C-N bonds (amide formation) starting from commercially available amines . The reaction conditions often include a significant amount of water in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield . This method is applicable to a wide range of diamine and disubstituted-diamine substrates .
Analyse Des Réactions Chimiques
N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution: The benzoyloxy group can be substituted under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include benzoyl peroxide for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide involves the formation of nitrogen-oxygen bonds through the oxidation of amines with benzoyl peroxide . This process is crucial for the compound’s ability to act as an intermediate in the synthesis of various biologically active molecules . The molecular targets and pathways involved include the interaction with metal ions and the inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide can be compared with other similar compounds such as benzamides and hydroxamic acids. These compounds share similar structural features but differ in their specific functional groups and reactivity . For example:
Hydroxamic Acids: Known for their strong metal ion chelating properties, hydroxamic acids are used in various therapeutic applications.
The uniqueness of N’-(Benzoyloxy)-4-nitrobenzene-1-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
68451-75-2 |
|---|---|
Formule moléculaire |
C14H11N3O4 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
[[amino-(4-nitrophenyl)methylidene]amino] benzoate |
InChI |
InChI=1S/C14H11N3O4/c15-13(10-6-8-12(9-7-10)17(19)20)16-21-14(18)11-4-2-1-3-5-11/h1-9H,(H2,15,16) |
Clé InChI |
VKOILLKBNSXEAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
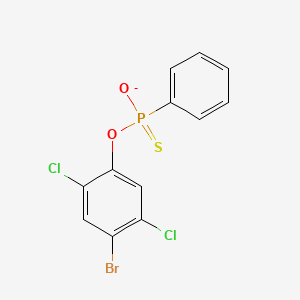
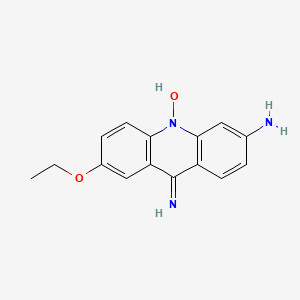

![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
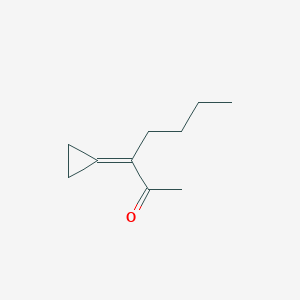
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

